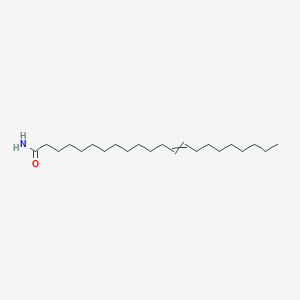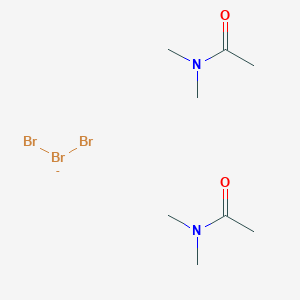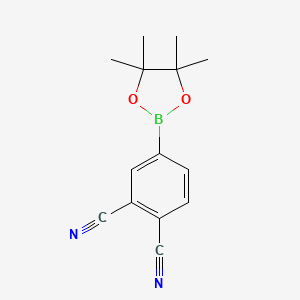
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile is an organic compound that features a phthalonitrile group attached to a dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile typically involves the reaction of phthalonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert it into corresponding boronates.
Substitution: It participates in Suzuki-Miyaura coupling reactions, where it reacts with halides to form biaryl compounds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include biaryl compounds and boronic acids.
科学的研究の応用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile is utilized in various scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is explored for its potential in developing boron-containing drugs.
Medicine: It is investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It serves as a precursor in the production of advanced materials and polymers.
作用機序
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of biaryl compounds through palladium-catalyzed cross-coupling. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of intermediate complexes.
類似化合物との比較
Similar compounds to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalonitrile include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an aniline group instead of a phthalonitrile group.
Phenylboronic acid pinacol ester: It features a phenyl group attached to the dioxaborolane ring.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a pyrazole ring instead of a phthalonitrile group. The uniqueness of this compound lies in its phthalonitrile group, which imparts distinct reactivity and applications compared to its analogs .
特性
分子式 |
C14H15BN2O2 |
|---|---|
分子量 |
254.09 g/mol |
IUPAC名 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H15BN2O2/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(8-16)11(7-12)9-17/h5-7H,1-4H3 |
InChIキー |
URYJRUOOVOCDLA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


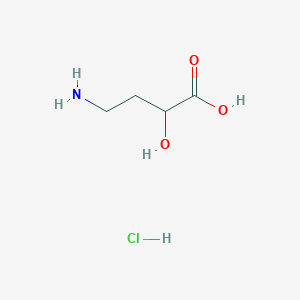
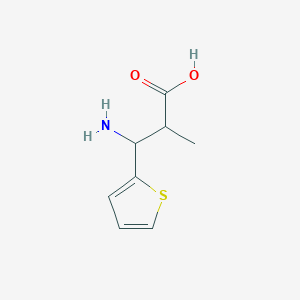
![(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12510861.png)
![5-(4-Chlorophenyl)-2-[(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B12510866.png)
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B12510877.png)
![N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B12510880.png)
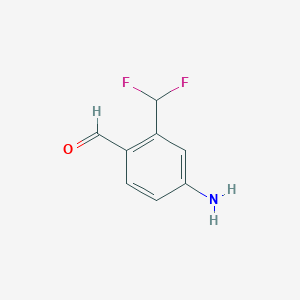
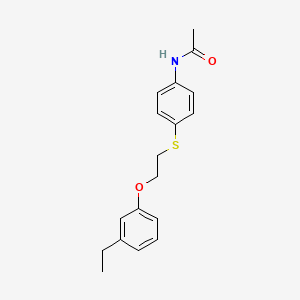
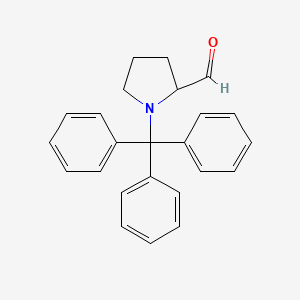


acetic acid](/img/structure/B12510919.png)
